molecular formula C24H22Cl3N3O2S B11949899 2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide CAS No. 5144-92-3

2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11949899
CAS No.: 5144-92-3
M. Wt: 522.9 g/mol
InChI Key: BXDIOIBYLCSBKH-UHFFFAOYSA-N
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Description

2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound that features a combination of aromatic rings, thiourea, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps:

    Formation of the Thiourea Derivative: The initial step involves the reaction of 4-methoxyphenyl isothiocyanate with an appropriate amine to form the thiourea derivative.

    Introduction of the Trichloroethyl Group: The thiourea derivative is then reacted with a trichloroethylating agent under controlled conditions to introduce the trichloroethyl group.

    Acetamide Formation: The final step involves the acylation of the intermediate product with acetic anhydride or a similar acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the trichloroethyl group, potentially converting it to a less chlorinated derivative.

    Substitution: The aromatic rings in the compound may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce less chlorinated analogs.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE: Similar compounds may include other thiourea derivatives or acetamide-containing molecules.

    Thiourea Derivatives: Compounds with similar thiourea functional groups, such as phenylthiourea or benzylthiourea.

    Acetamide Derivatives: Compounds with acetamide groups, such as N-phenylacetamide or N-benzylacetamide.

Uniqueness

The uniqueness of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

CAS No.

5144-92-3

Molecular Formula

C24H22Cl3N3O2S

Molecular Weight

522.9 g/mol

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C24H22Cl3N3O2S/c1-32-19-14-12-18(13-15-19)28-23(33)30-22(24(25,26)27)29-21(31)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20,22H,1H3,(H,29,31)(H2,28,30,33)

InChI Key

BXDIOIBYLCSBKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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